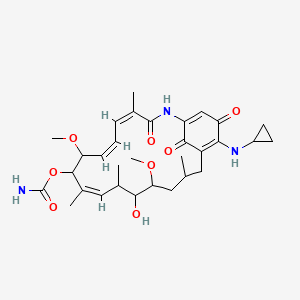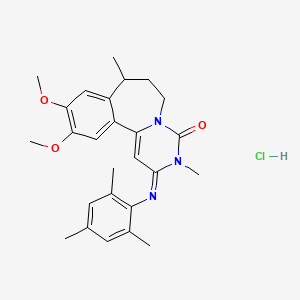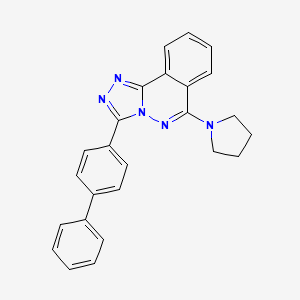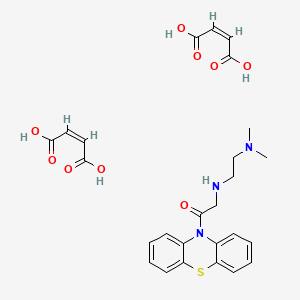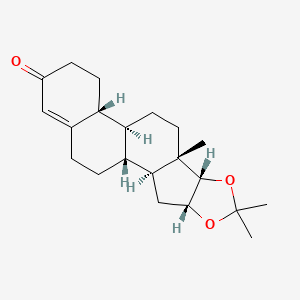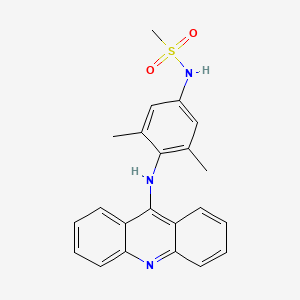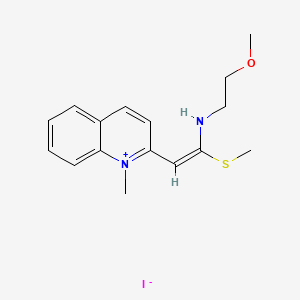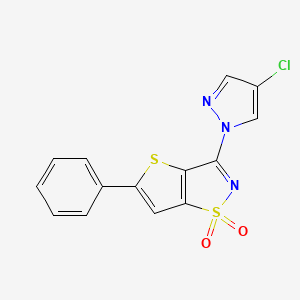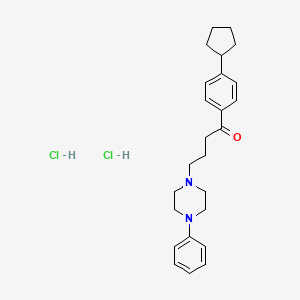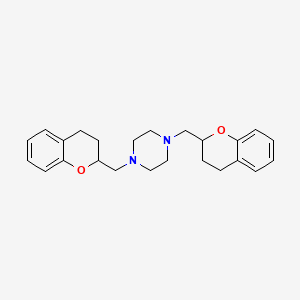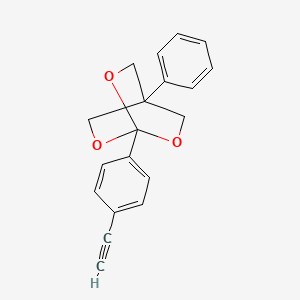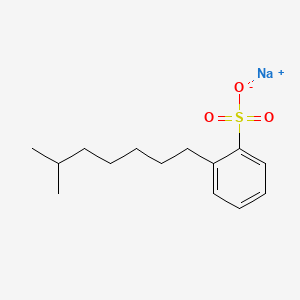
Benzenesulfonic acid, isooctyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, isooctyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is known for its excellent solubility in water and its effectiveness in a wide range of pH conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, isooctyl-, sodium salt is typically synthesized through the sulfonation of isooctylbenzene. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the benzene ring of isooctylbenzene using concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation of isooctylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is highly efficient and allows for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, isooctyl-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted aromatic compounds.
Oxidation Reactions: Products include sulfonic acid derivatives and sulfone compounds.
Reduction Reactions: Products include sulfinate and sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, isooctyl-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological buffers and as a detergent in protein purification.
Medicine: Utilized in the formulation of pharmaceutical drugs and as an excipient in drug delivery systems.
Industry: Widely used in the production of detergents, cleaning agents, and personal care products due to its excellent surfactant properties.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, isooctyl-, sodium salt primarily involves its ability to lower the surface tension of liquids. This is achieved through the orientation of the hydrophobic isooctyl group and the hydrophilic sulfonate group at the liquid interface, which reduces the cohesive forces between liquid molecules. This property makes it an effective surfactant and emulsifying agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, sodium salt
- p-Toluenesulfonic acid, sodium salt
- Dodecylbenzenesulfonic acid, sodium salt
Uniqueness
Benzenesulfonic acid, isooctyl-, sodium salt is unique due to its branched isooctyl group, which provides enhanced solubility and surfactant properties compared to linear alkylbenzenesulfonates. This makes it particularly effective in applications requiring high-performance surfactants, such as in detergents and cleaning agents.
Propiedades
Número CAS |
67828-01-7 |
|---|---|
Fórmula molecular |
C14H21NaO3S |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
sodium;2-(6-methylheptyl)benzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)18(15,16)17;/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
IWPBANVNTNWEBT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


